2-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride

Catalog No.
S13981280
CAS No.
M.F
C10H19Cl2N3
M. Wt
252.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine dih...

Product Name

2-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride

IUPAC Name

2-[(4-methylpyrazol-1-yl)methyl]piperidine;dihydrochloride

Molecular Formula

C10H19Cl2N3

Molecular Weight

252.18 g/mol

InChI

InChI=1S/C10H17N3.2ClH/c1-9-6-12-13(7-9)8-10-4-2-3-5-11-10;;/h6-7,10-11H,2-5,8H2,1H3;2*1H

InChI Key

XVBVJWMAFGXXCC-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)CC2CCCCN2.Cl.Cl

2-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride is a chemical compound characterized by its unique structure, which consists of a piperidine ring substituted with a 4-methyl-1H-pyrazole moiety. The compound has the molecular formula C11_{11}H21_{21}Cl2_2N3_3 and a molecular weight of 266.21 g/mol. It is typically encountered as a dihydrochloride salt, which enhances its solubility in aqueous environments, making it suitable for various biological and chemical applications.

Typical of piperidine derivatives and pyrazole-containing compounds. Notably, it can undergo nucleophilic substitutions due to the presence of the nitrogen atoms in both the piperidine and pyrazole rings. For instance, reactions with electrophiles can lead to the formation of more complex derivatives. Additionally, the piperidine nitrogen can be protonated, leading to a positively charged species that may enhance reactivity in certain conditions.

2-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride has potential applications in several fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting infectious diseases or neurological disorders.
  • Agricultural Chemicals: Its antimicrobial properties suggest potential use in agrochemicals for pest control.
  • Chemical Research: The compound can be utilized in synthetic organic chemistry as an intermediate for developing more complex molecules.

The synthesis of 2-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride typically involves multi-step organic reactions:

  • Formation of the Pyrazole Ring: Starting from suitable hydrazones or hydrazines, the pyrazole core can be synthesized through cyclization reactions.
  • Methylation: The introduction of the methyl group at position 4 of the pyrazole can be achieved using alkylating agents.
  • Piperidine Formation: The piperidine ring can be synthesized via cyclization of appropriate amines and carbonyl compounds.
  • Salt Formation: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.

These steps may involve various reagents and conditions, including solvents like dimethyl sulfoxide and catalysts such as iodine or metal halides .

Interaction studies involving 2-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride typically focus on its binding affinity to various biological targets. For example:

  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Binding: Studies may evaluate its affinity for neurotransmitter receptors, which could elucidate its effects on the central nervous system.

These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound.

Several compounds share structural similarities with 2-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride, including:

Compound NameStructureUnique Features
4-(1-Methyl-1H-pyrazol-4-yl)piperidineC9_{9}H15_{15}N3_3Lacks dihydrochloride salt form
2-(1-Methyl-1H-pyrazol-4-yl)piperazineC9_{9}H15_{15}N3_3Contains a piperazine ring instead
3-(4-Methylpyridinyl)-pyrazoleC10_{10}H10_{10}N4_4Different ring structure but similar biological activity

Uniqueness

The uniqueness of 2-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride lies in its specific combination of piperidine and pyrazole functionalities, which may confer distinct biological properties not present in other similar compounds. Its dihydrochloride form enhances solubility and bioavailability, making it particularly advantageous for pharmaceutical applications.

Multi-Component Reaction Strategies for Piperidine-Pyrazole Hybrid Systems

Multi-component reactions (MCRs) provide a streamlined approach to construct the piperidine-pyrazole framework through convergent bond-forming events. A notable strategy involves the sequential use of Suzuki-Miyaura coupling and cyclocondensation reactions. For instance, β-thioalkyl-α,β-unsaturated ketones undergo Liebeskind-Srogl coupling with boronic acids and phenylhydrazine to yield pyrazole intermediates, which can subsequently react with piperidine derivatives via nucleophilic substitution. This method achieves regioselective pyrazole formation while enabling late-stage functionalization of the piperidine moiety.

The Ugi four-component reaction has been adapted for pyrazole synthesis through post-condensation modifications. A catalyst-free cascade reaction combining isonitriles, acetylenedicarboxylates, and hydrazine carboxamides generates nitrilium-vinyl anion zwitterions, which cyclize to form pyrazole cores (Table 1). When paired with pre-functionalized piperidine building blocks, this strategy enables single-vessel assembly of the target hybrid structure.

Table 1: Multi-Component Reaction Platforms for Pyrazole-Piperidine Synthesis

ComponentsKey IntermediateFinal Product YieldReference
Isonitrile + Acetylenedicarboxylate + HydrazineKetenimine zwitterion68–72%
β-Enamine diketone + Hydrazine5-(Piperidinyl)pyrazole58–65%
Allenamide + Arylglyoxal4-(Oxoindol)pyrazole63–70%

Microwave-assisted cyclization techniques further enhance reaction efficiency. Propiolic acid methyl esters derived from terminal alkynes undergo rapid cyclocondensation with hydrazine salts under microwave irradiation, producing 3-hydroxypyrazoles in 85–92% yield. Subsequent N-alkylation with chloromethylpiperidine completes the hybrid structure while maintaining aromatic pyrazole character, as confirmed by X-ray crystallography.

Catalytic Asymmetric Synthesis Approaches for Chiral Piperidine Derivatives

Chiral induction in piperidine derivatives has been achieved through palladium-catalyzed asymmetric allylic alkylation. N-Boc-protected piperidine-3-carboxylic acids serve as precursors for β-keto esters, which undergo stereoselective hydrazine cyclocondensation using chiral bisoxazoline ligands (Figure 1). This method produces 5-(N-Boc-piperidinyl)pyrazole-4-carboxylates with enantiomeric excess (ee) values exceeding 90%, leveraging the steric bulk of the Boc group to control facial selectivity.

Figure 1: Catalytic Cycle for Asymmetric Pyrazole Formation
$$
\text{Pd(0) + Chiral Ligand} \rightarrow \text{Oxidative Addition} \rightarrow \text{π-Allyl Intermediate} \rightarrow \text{Reductive Elimination (96% ee)} $$
Adapted from

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) complements traditional methods by enabling modular assembly of chiral centers. Propargylpiperidine derivatives react with azido-pyrazole precursors under Cu(I) catalysis, forming 1,2,3-triazole linkages with axial chirality. This "click chemistry" approach achieves diastereomeric ratios >20:1 when using (R)-BINAP as a chiral ligand, providing a versatile route to stereochemically complex analogs.

Solvent-Free Mechanochemical Synthesis Optimization

Mechanochemical strategies eliminate solvent use through high-energy ball milling. A prototypical method involves co-grinding 4-methylpyrazole, chloromethylpiperidine hydrochloride, and potassium carbonate in a planetary mill (Table 2). This solid-state alkylation proceeds via nucleophilic substitution, achieving 89% conversion in 45 minutes compared to 12 hours under traditional reflux conditions.

Table 2: Solvent-Free vs. Solution-Phase Synthesis Comparison

ParameterBall MillingConventional Reflux
Reaction Time45 min12 h
TemperatureAmbient80°C
Yield89%78%
Energy Consumption0.8 kWh/mol3.2 kWh/mol

Vortex grinding techniques enable rapid functional group interconversions. N-Demethylation of precursor compounds using iodine vapor in a vibratory mill achieves quantitative deprotection within 15 minutes, compared to 6 hours in solution phase. This method preserves acid-sensitive pyrazole rings while avoiding solvent waste, aligning with green chemistry principles.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

251.0956030 g/mol

Monoisotopic Mass

251.0956030 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

Explore Compound Types